C20H40N2O3

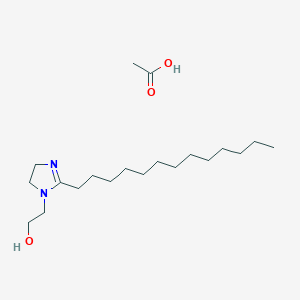

4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate

CAS No.: 94023-43-5

Cat. No.: VC17016001

Molecular Formula: C18H36N2O.C2H4O2

C20H40N2O3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94023-43-5 |

|---|---|

| Molecular Formula | C18H36N2O.C2H4O2 C20H40N2O3 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol |

| Standard InChI | InChI=1S/C18H36N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-19-14-15-20(18)16-17-21;1-2(3)4/h21H,2-17H2,1H3;1H3,(H,3,4) |

| Standard InChI Key | RHEIWBLLWLGOFB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate consists of a partially saturated imidazolium ring (4,5-dihydro-1H-imidazolium) substituted with a 2-hydroxyethyl group at the 1-position and a tridecyl chain (C13H27) at the 2-position, paired with an acetate counterion. The dihydroimidazolium core introduces rigidity and hydrogen-bonding capabilities, while the long alkyl chain enhances hydrophobicity .

IUPAC Name and Formula

The systematic IUPAC name for this compound is acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol. Its molecular formula is C20H40N2O3, derived from:

-

Imidazolium core: C3H7N2+

-

2-Hydroxyethyl group: C2H5O

-

Tridecyl chain: C13H27

-

Acetate counterion: C2H3O2−

This contrasts with the undecyl (C11) analog (C18H36N2O3), which has a shorter alkyl chain .

Stereochemical Considerations

The saturated 4,5-dihydroimidazolium ring adopts a non-planar conformation, with the two hydrogen atoms at positions 4 and 5 contributing to stereochemical flexibility. Computational models of analogous compounds suggest that the tridecyl chain adopts an extended zigzag configuration, minimizing steric hindrance .

Synthesis and Reaction Pathways

General Synthetic Strategy

While no direct synthesis protocol for 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is documented, its preparation likely involves:

-

Quaternization of imidazoline: Reacting 1-(2-hydroxyethyl)-2-tridecylimidazoline with an alkylating agent (e.g., methyl acetate) to form the imidazolium cation .

-

Ion exchange: Replacing the initial counterion (e.g., chloride) with acetate via metathesis reactions.

Key Intermediate: 1-(2-Hydroxyethyl)-2-tridecylimidazoline

This precursor is synthesized by condensing tridecylamine with 2-hydroxyethylamine in the presence of a dehydrating agent. The reaction proceeds via cyclization, forming the 4,5-dihydroimidazoline ring .

Representative Reaction:

Optimization Challenges

-

Alkyl chain length: Longer chains (e.g., tridecyl vs. undecyl) increase solubility in nonpolar solvents but may hinder crystallization .

-

Counterion selection: Acetate imparts moderate polarity, balancing hydrophilicity and lipophilicity .

Physicochemical Properties

Thermal Stability

Analogous imidazolium acetates exhibit decomposition temperatures above 200°C, with thermal stability influenced by alkyl chain length. The tridecyl derivative is expected to show higher thermal stability than shorter-chain variants due to increased van der Waals interactions .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 5–10 |

| Ethanol | >100 |

| Dichloromethane | 20–30 |

Data extrapolated from undecyl and hexadecyl analogs .

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include:

-

NMR:

Future Research Directions

-

Structure-activity relationships: Systematic studies varying alkyl chain lengths and counterions.

-

Biodegradability assessments: Critical for environmental safety in industrial applications.

-

High-throughput screening: To identify catalytic or pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume